Complanatuside
Overview
Description
Complanatuside is a flavonoid found in the traditional Chinese medicine Semen Astragali Complanati . It has been reported to have anti-inflammatory and anticancer activities . It is rapidly metabolized in vivo, with its metabolites—rhamnocitrin—being the main existent form in rat plasma after oral administration .
Synthesis Analysis
Complanatuside is comprised of a rhamnocitrin and two glucoses at C-3 and C-40, respectively . The metabolic and pharmacokinetic studies on complanatuside were carried out using the UHPLC-Q-TOF/MS method .Molecular Structure Analysis
The molecular weight of Complanatuside is 624.54 . It is comprised of a rhamnocitrin and two glucoses at C-3 and C-40, respectively .Chemical Reactions Analysis
Up to 34 metabolites of complanatuside were observed, including processes of demethylation, hydroxylation, glucuronidation, sulfonation, and dehydration . The results indicated glucuronidation and sulfonation as major metabolic pathways of complanatuside in vivo .Physical And Chemical Properties Analysis
The molecular weight of Complanatuside is 624.54 . It is a light yellow to yellow solid . It should be stored at -20°C in powder form .Scientific Research Applications
Pharmacokinetics and Metabolism
Yao et al. (2018) conducted a comprehensive study on the metabolic and pharmacokinetic profiles of Complanatuside in rats, identifying glucuronidation and sulfonation as its major metabolic pathways. They developed a method to quantify Complanatuside and its two major metabolites in rat plasma, revealing rapid metabolism and low bioavailability of Complanatuside in vivo (Yao et al., 2018). Another study by Li et al. (2016) introduced a sensitive LC-MS/MS method for determining Complanatuside A in rat plasma, facilitating pharmacokinetic analysis and supporting its use as a quality control index for A. complanatus (Li et al., 2016).
Therapeutic Potential
Wang et al. (2022) explored Complanatuside's protective effect against cytokine-induced inflammatory damage in skin keratinocytes. Their findings suggest that Complanatuside could inhibit inflammation and protect cells from cytokine-mediated damage, indicating its potential as a treatment for COVID-19 related skin inflammatory issues (Wang et al., 2022). Hu et al. (2009) investigated the apoptotic effects of flavonoids from Astragalus complanatus on human hepatocarcinoma cells, finding that these compounds, including Complanatuside, may induce apoptosis through both mitochondria-dependent and death receptor-dependent pathways (Hu et al., 2009).
Quality Control
Cheng et al. (2010) established an HPLC method for determining Complanatuside in Semen Astragali Complanati and its processed products, demonstrating the content change of Complanatuside through processing. This method provides a reliable approach for the quality control of Semen Astragali Complanati, highlighting the importance of monitoring Complanatuside levels (Cheng et al., 2010).
Safety And Hazards
properties
IUPAC Name |
5-hydroxy-7-methoxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32O16/c1-39-12-6-13(31)17-14(7-12)41-25(26(20(17)34)44-28-24(38)22(36)19(33)16(9-30)43-28)10-2-4-11(5-3-10)40-27-23(37)21(35)18(32)15(8-29)42-27/h2-7,15-16,18-19,21-24,27-33,35-38H,8-9H2,1H3/t15-,16-,18-,19-,21+,22+,23-,24-,27-,28+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKPKUPKKMALLKG-QDYVESOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C(=C1)OC(=C(C2=O)OC3C(C(C(C(O3)CO)O)O)O)C4=CC=C(C=C4)OC5C(C(C(C(O5)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C2C(=C1)OC(=C(C2=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C4=CC=C(C=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32O16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80151307 | |
Record name | Complanatuside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80151307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
624.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Complanatuside | |
CAS RN |
116183-66-5 | |
Record name | Complanatuside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=116183-66-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Complanatuside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116183665 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Complanatuside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80151307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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